molecular formula C19H20Cl2N2O3 B244935 3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No. B244935
M. Wt: 395.3 g/mol
InChI Key: GPYVRPWXEYZBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as JNJ-26854165, is a novel small molecule inhibitor of the histone deacetylase (HDAC) enzyme. It was first synthesized by Janssen Research and Development in 2008 and has since been studied extensively for its potential in cancer therapy.

Mechanism of Action

3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide inhibits the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to alterations in chromatin structure and gene expression, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to induce changes in gene expression, leading to alterations in cellular processes such as cell cycle progression, apoptosis, and DNA repair. It has also been shown to inhibit angiogenesis, which is the growth of new blood vessels that support tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its specificity for HDAC enzymes, which reduces the potential for off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide could focus on its potential in combination therapy with other anticancer agents. It could also be studied for its potential in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further optimization of its chemical structure could improve its solubility and pharmacokinetic properties.

Synthesis Methods

The synthesis of 3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves several steps starting from 3,4-dichlorobenzoyl chloride and 3-methoxy-4-aminophenylpentanamide. The reaction proceeds through a series of intermediates, including 3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, which is then purified to obtain the final product.

Scientific Research Applications

3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H20Cl2N2O3/c1-3-4-5-18(24)23-16-9-7-13(11-17(16)26-2)22-19(25)12-6-8-14(20)15(21)10-12/h6-11H,3-5H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

GPYVRPWXEYZBCY-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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